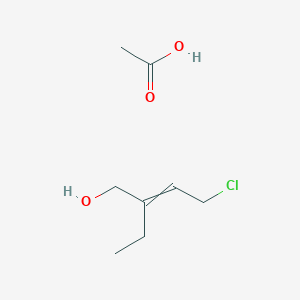
Acetic acid;4-chloro-2-ethylbut-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;4-chloro-2-ethylbut-2-en-1-ol is a chemical compound with the molecular formula C6H11ClO2. It is known for its unique structure, which combines an acetic acid moiety with a chlorinated ethylbutenol group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-chloro-2-ethylbut-2-en-1-ol typically involves the chlorination of 2-ethylbut-2-en-1-ol followed by esterification with acetic acid. The reaction conditions often require the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The chlorination step can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;4-chloro-2-ethylbut-2-en-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with new functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
Acetic acid;4-chloro-2-ethylbut-2-en-1-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of acetic acid;4-chloro-2-ethylbut-2-en-1-ol involves its interaction with molecular targets through its functional groups The acetic acid moiety can participate in hydrogen bonding and acid-base interactions, while the chlorinated ethylbutenol group can undergo various chemical transformations
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid;4-chloro-2-ethylbut-2-en-1-ol: Unique due to its specific combination of functional groups.
Acetic acid;4-chloro-2-ethylbutanol: Lacks the double bond present in this compound.
Acetic acid;4-chloro-2-methylbut-2-en-1-ol: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
This compound is unique due to its specific combination of an acetic acid moiety with a chlorinated ethylbutenol group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
65305-57-9 |
|---|---|
Formule moléculaire |
C8H15ClO3 |
Poids moléculaire |
194.65 g/mol |
Nom IUPAC |
acetic acid;4-chloro-2-ethylbut-2-en-1-ol |
InChI |
InChI=1S/C6H11ClO.C2H4O2/c1-2-6(5-8)3-4-7;1-2(3)4/h3,8H,2,4-5H2,1H3;1H3,(H,3,4) |
Clé InChI |
VPHHNKXEOYAFSN-UHFFFAOYSA-N |
SMILES canonique |
CCC(=CCCl)CO.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


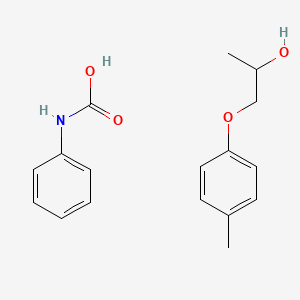

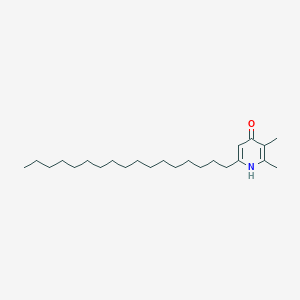
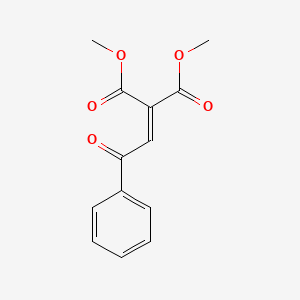
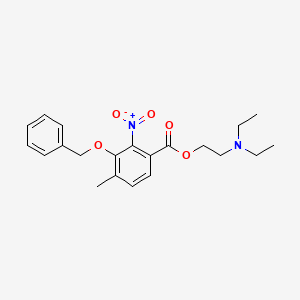
![7-Bromo-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14485349.png)
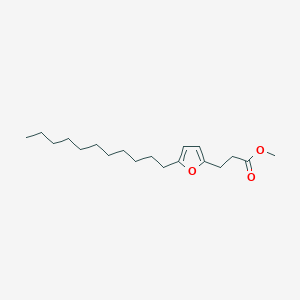
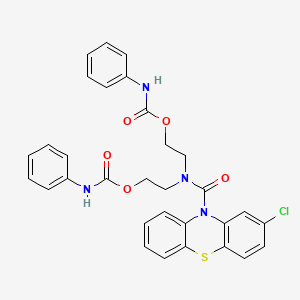
![1,2,3-Trinitro-11H-benzo[A]fluoren-11-one](/img/structure/B14485368.png)
oxophosphanium](/img/structure/B14485371.png)
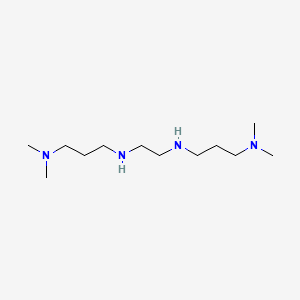
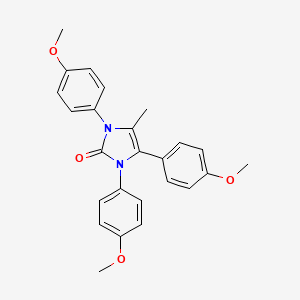
![(E)-but-2-enedioic acid;11-[3-(diethylamino)propyl]-2,6,8,9-tetramethylpyrido[3,2-c][1,5]benzodiazepin-5-one](/img/structure/B14485404.png)
![1-Bromo-2-[fluoro(phenyl)methyl]benzene](/img/structure/B14485405.png)
